(S)-2-(1H-Pyrrol-3-yl)piperidine
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Overview
Description
(S)-2-(1H-Pyrrol-3-yl)piperidine is a chiral organic compound featuring a piperidine ring substituted with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1H-Pyrrol-3-yl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and piperidine.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Coupling Reaction: The pyrrole ring is coupled to the piperidine ring using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.
Purification: The product is purified using chromatographic techniques to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Automated Purification: Implementing automated chromatographic systems for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1H-Pyrrol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrole or piperidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(S)-2-(1H-Pyrrol-3-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(1H-Pyrrol-3-yl)piperidine depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations.
Comparison with Similar Compounds
Similar Compounds
®-2-(1H-Pyrrol-3-yl)piperidine: The enantiomer of the compound, with different stereochemistry.
2-(1H-Pyrrol-3-yl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.
2-(1H-Pyrrol-3-yl)morpholine: A compound with a morpholine ring instead of a piperidine ring.
Uniqueness
(S)-2-(1H-Pyrrol-3-yl)piperidine is unique due to its specific chiral configuration and the presence of both pyrrole and piperidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2 |
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Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2S)-2-(1H-pyrrol-3-yl)piperidine |
InChI |
InChI=1S/C9H14N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h4,6-7,9-11H,1-3,5H2/t9-/m0/s1 |
InChI Key |
MIQFTOZWGJRFMS-VIFPVBQESA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CNC=C2 |
Canonical SMILES |
C1CCNC(C1)C2=CNC=C2 |
Origin of Product |
United States |
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